LY2334737
Overview
Description
LY-2334737 is a nucleoside analog and an orally active prodrug of gemcitabine. It has been investigated for its potential use in treating various types of tumors, including solid tumors, metastatic tumors, and malignant solid tumors . LY-2334737 is known for its ability to inhibit DNA synthesis, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
LY-2334737 is synthesized through a series of chemical reactions involving the modification of gemcitabineThe final step involves the deprotection of the hydroxyl groups to yield LY-2334737 .
Industrial Production Methods
The industrial production of LY-2334737 follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
LY-2334737 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of LY-2334737 is catalyzed by carboxylesterase 2, leading to the release of gemcitabine and valproic acid .
Common Reagents and Conditions
Hydrolysis: Catalyzed by carboxylesterase 2.
Oxidation and Reduction: Typically involve the use of oxidizing and reducing agents under controlled conditions.
Major Products Formed
The major products formed from the hydrolysis of LY-2334737 are gemcitabine and valproic acid .
Scientific Research Applications
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
LY-2334737 exerts its effects by inhibiting DNA synthesis. It is hydrolyzed by carboxylesterase 2 to release gemcitabine, which is then phosphorylated to its active triphosphate form. This active form incorporates into DNA, leading to chain termination and inhibition of DNA synthesis. The molecular targets of LY-2334737 include DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: The parent compound of LY-2334737, used as an anticancer agent.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog with similar mechanisms of action.
Uniqueness of LY-2334737
LY-2334737 is unique due to its oral bioavailability and its ability to release gemcitabine in a controlled manner. This makes it a valuable compound for cancer treatment, offering the potential for improved patient compliance and therapeutic outcomes .
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N3O5/c1-3-5-10(6-4-2)14(25)20-12-7-8-22(16(26)21-12)15-17(18,19)13(24)11(9-23)27-15/h7-8,10-11,13,15,23-24H,3-6,9H2,1-2H3,(H,20,21,25,26)/t11-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYFIHNRBNEPI-UXIGCNINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025742 | |
Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892128-60-8 | |
Record name | 2′-Deoxy-2′,2′-difluoro-N-(1-oxo-2-propylpentyl)cytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892128-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-2334737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2334737 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2334737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLR364XYSA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.